2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydronaphthalene moiety, and an acetic acid derivative. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxybenzaldehyde, which undergoes a condensation reaction with 1,2,3,4-tetrahydronaphthalene to form an intermediate. This intermediate is then subjected to acylation and subsequent amination to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-hydroxyamino)acetic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid
- 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-hydroxyamino)acetic acid
Uniqueness
Compared to similar compounds, 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its methoxy group, for instance, can influence its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-15-11-9-14(10-12-15)18(20(23)24)21-19(22)17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12,17-18H,4,6,8H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBMKSPLZXHQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2CCCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.